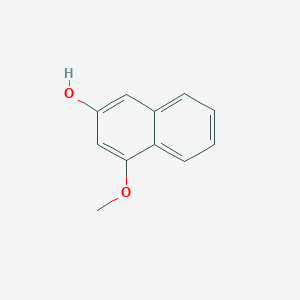

4-Methoxynaphthalen-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-methoxynaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYLBLXVHYYGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70569179 | |

| Record name | 4-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26693-50-5 | |

| Record name | 4-Methoxynaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70569179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxynaphthalen 2 Ol and Its Functionalized Analogs

Classical and Conventional Synthetic Routes to 4-Methoxynaphthalen-2-ol

The traditional synthesis of this compound has historically relied on multi-step processes that, while effective, often involve harsh conditions and can suffer from issues of regioselectivity.

Multi-Step Linear and Convergent Synthesis Pathways

Linear synthetic sequences for this compound and its analogs often commence with readily available naphthalene (B1677914) precursors. A common approach involves the introduction of functional groups in a stepwise manner. For instance, the synthesis of related methoxynaphthols can begin with the bromination and subsequent methylation of a naphthol derivative. orgsyn.org A plausible linear synthesis for this compound could start from naphthalene-2,4-diol, proceeding through selective protection of one hydroxyl group, methylation of the other, and subsequent deprotection.

Convergent strategies, on the other hand, involve the synthesis of separate fragments of the molecule, which are then combined in a later step. This approach can be more efficient for complex analogs. For example, a convergent route might involve the preparation of a suitably substituted benzene (B151609) derivative and a furan (B31954) or pyran ring system, which are then combined through a Diels-Alder reaction or a related cycloaddition to construct the naphthalene core. The development of convergent synthetic strategies is beneficial for reducing the lead time for supply in industrial applications by allowing for the parallel preparation of key fragments. scholaris.ca

Regioselective Synthesis Approaches for this compound

Achieving the desired substitution pattern on the naphthalene ring is a significant challenge due to the potential for the formation of multiple isomers. Regioselectivity is therefore a critical consideration in the synthesis of this compound.

A key strategy for regioselective synthesis is the monomethylation of unsymmetrical naphthalenediols. Research has shown that treating naphthalene-1,3-diol with methanol (B129727) and dry hydrogen chloride at room temperature can lead to the exclusive formation of 3-methoxy-1-naphthol. researchgate.net While this specific example does not yield this compound, the principle of using specific reagents and conditions to selectively methylate one hydroxyl group in the presence of others is directly applicable. For the synthesis of this compound, starting with naphthalene-2,4-diol and carefully controlling the reaction conditions would be a viable regioselective approach. The choice of methylating agent and reaction parameters is crucial to favor the formation of the desired isomer.

Another approach to control regioselectivity is through the use of directing groups or by exploiting the inherent reactivity differences of the positions on the naphthalene ring. For instance, the Fischer carbene complex-mediated Döts benzannulation and the α-diazoketone-mediated Danheiser benzannulation are powerful methods for constructing multisubstituted naphthalenes with high regiocontrol. rsc.org

Modern and Sustainable Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on the development of more efficient, sustainable, and safer methods for the preparation of complex molecules. These modern strategies are increasingly being applied to the synthesis of naphthalenic compounds.

Catalytic Synthesis Methods (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of a wide variety of chiral molecules, including derivatives of naphthols. Chiral organocatalysts, such as cinchona alkaloid-derived thioureas, have been successfully employed in the enantioselective Friedel-Crafts alkylation of naphthols. researchgate.net These catalysts can activate substrates and control the stereochemical outcome of the reaction, providing access to enantioenriched products. For the synthesis of functionalized this compound analogs, organocatalytic methods could be employed to introduce chiral side chains with high enantioselectivity. bohrium.comacs.org

Transition metal catalysis offers a broad range of transformations for the construction of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly valuable for the synthesis of substituted aromatic compounds. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.comresearchgate.net For instance, a bromo-substituted methoxynaphthol could be coupled with a boronic acid (Suzuki coupling) or an amine (Buchwald-Hartwig amination) to introduce a wide variety of substituents at a specific position on the naphthalene ring. The choice of ligands for the transition metal is crucial for achieving high yields and selectivity. orgsyn.org

Below is a table summarizing some transition metal-catalyzed reactions applicable to the synthesis of functionalized naphthalene derivatives:

| Reaction Name | Catalyst/Ligand System | Substrates | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / RuPhos | Aryl bromide, Alkyltrifluoroborate | Alkylated arene | researchgate.net |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / rac-BINAP | Aryl halide, Amine | Aryl amine | wikipedia.org |

| Heck Reaction | Palladium on silica | Aryl iodide, Alkene | Substituted alkene | mdpi.com |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals.

Solvent-free reactions represent a significant step towards greener synthesis by eliminating the use and disposal of often hazardous organic solvents. The synthesis of Betti bases, which are aminonaphthol derivatives, can be carried out efficiently under solvent-free conditions by heating a mixture of 2-naphthol (B1666908), an aldehyde, and an amine. nih.gov This approach simplifies the work-up procedure and reduces waste.

The use of aqueous media as a reaction solvent is another key aspect of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. The development of surfactants has enabled a wide range of organic reactions to be carried out in water by forming micelles that can solubilize non-polar reactants. researchgate.net For instance, the O-alkylation of β-naphthols has been successfully performed in aqueous micellar media. researchgate.net

The use of benign catalysts is also a central tenet of green chemistry. This includes the use of non-toxic and recyclable catalysts. For example, heteropolyacids have been used as green and reusable catalysts for the synthesis of naproxen, a related methoxynaphthalene derivative, in water. escholarship.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net

Continuous Flow Chemistry Applications in this compound Production and Derivatization

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as improved safety, scalability, and efficiency. scielo.br In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters.

This technology has been successfully applied to the synthesis of various β-naphthol derivatives. rsc.orgrsc.org For example, a library of functionalized β-naphthols has been efficiently constructed using a tandem Friedel–Crafts reaction in a continuous flow system, with reaction times as short as 160 seconds. rsc.org The scale-up of such processes has been demonstrated, achieving a throughput of several grams per hour, highlighting the potential for large-scale industrial applications. rsc.org

The table below provides an example of a reaction performed under continuous flow conditions for a related compound:

| Reaction Type | Substrates | Conditions | Throughput | Reference |

| Tandem Friedel–Crafts | Arylacetyl chloride, Alkyne | 25 °C, 160 s residence time | 4.70 g h⁻¹ | rsc.org |

Microwave and Ultrasonic Irradiation Assisted Synthesis Techniques

Modern synthetic chemistry increasingly relies on energy-efficient and rapid methods, with microwave (MW) and ultrasonic irradiation emerging as powerful tools. These techniques have been successfully applied to the synthesis of functionalized analogs of this compound, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods.

Microwave-Assisted Synthesis:

Microwave irradiation accelerates reactions by efficient internal heating through the interaction of the electromagnetic field with polar molecules in the reaction mixture. researchgate.net This rapid, localized heating can overcome activation energy barriers more effectively than conventional methods, often leading to different product distributions or enabling reactions that are otherwise sluggish. researchgate.net

In the synthesis of complex heterocyclic structures derived from methoxynaphthalene scaffolds, microwave assistance has proven invaluable. For instance, the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile derivatives, using 6-methoxynaphthalen-2-ol as a precursor, has been achieved in a one-pot, three-component reaction. Under microwave irradiation at 140 °C, the reaction completes in just two minutes. researchgate.net Similarly, a four-step microwave-assisted process has been developed for creating novel 2-naphthamide (B1196476) derivatives, with specific steps like cyclization and hydrolysis being completed in 10-15 minutes at temperatures ranging from 80 °C to 130 °C. nih.gov

The translation of high-speed batch microwave protocols to continuous flow systems represents a significant advance for scaling up production. units.it Conditions optimized in a microwave batch environment can often be directly transferred to continuous flow reactors, combining the rapid reaction times of microwave chemistry with the high throughput of flow processing. units.it

Ultrasonic Irradiation Assisted Synthesis:

Ultrasonic irradiation, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. This process generates localized hot spots with extreme temperatures and pressures, leading to a dramatic acceleration of reaction rates.

A notable application is the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, where reacting 6-methoxynaphthalen-2-ol, various aromatic aldehydes, and malononitrile (B47326) under ultrasonic irradiation (60 W) in an ethanol/piperidine solution afforded the desired products efficiently at room temperature. nih.govresearchgate.net In contrast, attempts to perform a similar reaction with 6-cyanonaphthalen-2-ol under various conditions, including microwave irradiation, were unsuccessful, highlighting the unique utility of sonochemistry for specific transformations. nih.govresearchgate.netnih.gov

Furthermore, ultrasonic assistance has been employed in the halogenation of naphthols. The use of an ultrasonic bath (33 kHz) for the in-situ generation of active halogen species from alkali halides and H₂O₂ in an aqueous micellar medium significantly reduces reaction times for producing halogenated naphthol derivatives compared to conventional stirring. scirp.org

Stereoselective Approaches Towards Chiral this compound Derivatives

While this compound itself is achiral, its scaffold is a valuable platform for the stereoselective synthesis of chiral derivatives, particularly aminoalkylnaphthols (Betti bases) and other ligands used in asymmetric catalysis. These methods focus on creating one or more stereocenters with high control over the spatial arrangement of substituents.

A primary strategy involves the three-component Mannich-type reaction of a naphthol, an aldehyde, and an amine. The use of a chiral amine is a common approach to induce stereoselectivity. For instance, chiral aminonaphthol ligands have been synthesized from 2-naphthol, aldehydes, and (S)-1-phenylethylamine under solvent-free conditions. rsc.org These secondary amines can be further converted into chiral tertiary aminonaphthol ligands, which have shown high efficiency in asymmetric catalysis, such as the phenyl transfer to aromatic aldehydes with enantiomeric excesses (ee) up to 97%. rsc.org

Another powerful technique is the enzyme-assisted resolution of racemic mixtures. Chiral Mannich bases prepared from 2-naphthol can be resolved using an enzyme-assisted chemo-, regio-, and enantioselective acetylation process, effectively separating the desired enantiomer. rsc.org

The synthesis of specific chiral derivatives has been documented, demonstrating the applicability of these principles to methoxynaphthalene structures. For example, the chiral oxazolidine (B1195125) derivative, 4-ethyl-2-[(6-methoxynaphthalen-2-yl)methyl]oxazolidine-3-carboxylate, was synthesized from 2-bromo-6-methoxynaphthalene (B28277), showcasing the creation of a complex chiral structure on the methoxynaphthalene framework. umich.edu The stereoselective synthesis of vicinal diaminoalkylnaphthols has also been achieved through a three-component Mannich reaction of α,β-unsaturated aldehydes with 2-naphthol and amines under solventless conditions, yielding products with defined stereochemistry. rsc.org

These approaches are crucial as the resulting chiral ligands and intermediates are instrumental in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Environmental Impact

The choice of a synthetic route is governed by a balance of efficiency, cost, and environmental footprint. An analysis of the methodologies for preparing this compound analogs reveals a clear trend towards greener and more efficient processes.

Synthetic Efficiency:

Traditional multi-step syntheses are often plagued by long reaction times and moderate yields. In contrast, modern techniques offer significant improvements.

Microwave and Ultrasonic Assistance: As detailed in section 2.2.4, these methods dramatically reduce reaction times from hours to minutes. For example, the microwave-assisted synthesis of benzo[f]chromene derivatives is complete in 2 minutes, and ultrasonic-assisted halogenation can reduce reaction times from 18 hours to 6 hours. researchgate.netscirp.org Yields are often high, with multicomponent reactions under these conditions providing products in good to excellent yields. nih.govnih.gov

Atom Economy:

Atom economy is a measure of how much of the reactants' mass is incorporated into the final desired product.

Addition Reactions: MCRs and cycloadditions generally have excellent atom economy as most or all atoms of the reactants are part of the product. The synthesis of chromene derivatives from 6-methoxynaphthalen-2-ol, an aldehyde, and malononitrile is a prime example. nih.govresearchgate.netresearchgate.net

Substitution and Elimination Reactions: By contrast, classical reactions like the Wittig olefination, while effective, suffer from poor atom economy. This is due to the generation of a stoichiometric amount of a high-molecular-weight byproduct, triphenylphosphine (B44618) oxide, which is considered waste. units.it

Environmental Impact:

The environmental impact of a synthesis is a critical consideration, guided by the principles of green chemistry.

Solvent Choice: A major trend is the move away from volatile organic compounds towards greener alternatives. Protocols using water as a solvent, often with surfactants to create micelles that facilitate the reaction, are highly advantageous. scirp.orgscispace.com They are non-flammable, non-toxic, and inexpensive. scirp.org Solvent-free reactions, where the neat reactants are mixed, represent an ideal green methodology by completely eliminating solvent waste. rsc.org

Reagent Choice: The use of hazardous reagents is a significant environmental concern. Greener protocols replace toxic reagents like molecular bromine with systems such as hydrogen peroxide and an alkali halide (e.g., KBr), which generate the halogenating agent in-situ. scirp.org

The following table provides a comparative overview of different synthetic approaches for methoxynaphthalene derivatives.

| Synthetic Method | Typical Conditions | Reaction Time | Yield | Atom Economy | Environmental Impact | Reference(s) |

| Microwave-Assisted MCR | 6-methoxynaphthalen-2-ol, aldehyde, malononitrile, piperidine, EtOH, 140°C | 2 min | Good | High | Low (fast, less energy) | researchgate.net |

| Ultrasonic-Assisted MCR | 6-methoxynaphthalen-2-ol, aldehyde, malononitrile, piperidine, EtOH, RT, 60W | 35-50 min | 82-96% | High | Low (room temp, less energy) | nih.govresearchgate.net |

| Wittig Olefination | Naphthaldehyde, organophosphorous reagent | Hours | High (97%) | Poor | High (phosphine oxide waste) | units.it |

| Aldol Condensation | Naphthaldehyde, acetone, base, 70°C | 450 s (flow) | High (94%) | Good | Moderate | units.it |

| Greener Halogenation | Naphthol, H₂O₂, KBr, CTAB, Water, Ultrasound | ~6 hours | 82-94% | Moderate | Low (water solvent, benign reagents) | scirp.org |

| Solvent-Free Mannich | 2-Naphthol, aldehyde, chiral amine, 60°C | 8-36 hours | 45-95% | High | Low (no solvent) | rsc.org |

Elucidation of Reactivity and Mechanistic Pathways of 4 Methoxynaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions of 4-Methoxynaphthalen-2-ol

The methoxy (B1213986) and hydroxyl groups are strong activating, ortho-para directing groups in electrophilic aromatic substitution (EAS). In the naphthalene (B1677914) ring system of this compound, the positions most activated for electrophilic attack are C1, C3, and C5, due to resonance stabilization of the intermediate carbocation (arenium ion). The regiochemical outcome of these reactions is determined by a combination of electronic and steric factors.

Halogenation of methoxynaphthalene derivatives is a well-established method for introducing bromine or chlorine atoms onto the aromatic ring. The regioselectivity is highly dependent on the positions of the existing activating groups.

Research Findings: Studies on related methoxy-substituted naphthols demonstrate a strong directing effect of the activating groups. For instance, visible-light photoredox-catalyzed bromination of methyl-protected naphthalen-2-ol results in the formation of 1-bromo-2-methoxynaphthalene (B48351) with high yield and regioselectivity, indicating a strong preference for substitution at the C1 position adjacent to the hydroxyl/methoxy group. beilstein-journals.org This preference is attributed to the ability of the oxygen atom's lone pairs to stabilize the arenium ion intermediate when the electrophile attacks the ortho position.

In other systems, such as 7-methoxynaphthalen-2-ol, chlorination has been shown to produce 1-chloro-7-methoxynaphthalen-2-ol. rsc.org Similarly, the bromination of 2-methoxynaphthalene (B124790) is a known reaction. google.com The electrophilic bromination of 3,5,8-tribromo-1-methoxynaphthalene proceeds smoothly to yield 2,3,5,8-tetrabromo-1-methoxynaphthalene, showing that even a deactivated ring can undergo further halogenation at an available activated position. tubitak.gov.tr

| Substrate | Reagents & Conditions | Major Product | Key Finding | Reference |

|---|---|---|---|---|

| Methyl-protected naphthalen-2-ol | CBr₄, Ru(bpy)₃Cl₂, blue LEDs | 1-Bromo-2-methoxynaphthalene | High regioselectivity for the C1 position. | beilstein-journals.org |

| 7-methoxynaphthalen-2-ol | Oxidative chlorination | 1-chloro-7-methoxynaphthalen-2-ol | Substitution occurs ortho to the hydroxyl group. | rsc.org |

| 3,5,8-tribromo-1-methoxynaphthalene | Br₂ in dichloromethane (B109758) | 2,3,5,8-tetrabromo-1-methoxynaphthalene | Halogenation occurs at the activated C2 position. | tubitak.gov.tr |

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. The introduction of a nitro (–NO₂) or sulfonic acid (–SO₃H) group can significantly alter the chemical properties of the parent molecule.

Nitration: The nitration of methoxynaphthalenes can lead to a variety of products depending on the reaction conditions and the specific isomer used. Research on the nitration of 2-methoxynaphthalene using penta-hydrated bismuth nitrate (B79036) resulted in a mixture of nitrated products, including isomers where the nitro group is at the 1, 6, and 8 positions. hilarispublisher.com This indicates that multiple sites on the naphthalene ring are susceptible to attack. For other phenolic compounds, regioselective nitration can be achieved under controlled conditions, often using nitric acid in acetic acid. scielo.br

Sulfonation: The sulfonation of aromatic compounds is typically achieved using sulfuric acid or other sulfonating agents. google.comgoogle.com The reaction introduces a sulfonic acid group, and its position is dictated by the directing effects of the existing substituents. For electron-rich systems like 2-methoxynaphthalene and naphthalen-2-ol, reactions involving sulfinate salts in the presence of an acid have been reported, highlighting their reactivity towards sulfur-based electrophiles. rsc.org The specific sulfonation products of this compound would be predicted to form at the most activated positions, C1 and C3.

Friedel-Crafts reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings. nih.gov These reactions involve an electrophilic attack by a carbocation (alkylation) or an acylium ion (acylation), typically catalyzed by a Lewis acid like AlCl₃ or a protic acid. nih.govmt.com

Acylation: The Friedel-Crafts acylation of 2-methoxynaphthalene with various acylating agents has been extensively studied. Depending on the conditions, it can yield a mixture of 1-acyl and 6-acyl derivatives. rsc.org The use of solid acid catalysts, such as beta zeolite, has been shown to promote the acylation of 2-methoxynaphthalene with high selectivity. researchgate.netscirp.orgresearchgate.net In a related example, the acylation of (2-hydroxy-7-methoxynaphthalen-1-yl)methanone with 4-chlorobenzoyl chloride in the presence of titanium tetrachloride proceeds via an electrophilic aromatic aroylation. nih.gov

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. A study on the tert-butylation of 6-methoxynaphthalen-2-ol (an isomer of the target compound) using t-butanol and trifluoroacetic acid (TFA) in dichloromethane yielded 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol as the major product, along with the mono-substituted 3-tert-butyl-6-methoxynaphthalen-2-ol. arkat-usa.org This demonstrates that alkylation occurs on the activated ring, specifically at positions ortho and para to the activating groups.

| Reaction Type | Substrate | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|---|

| Acylation | 2-Methoxynaphthalene | Acetic anhydride, Beta zeolite catalyst | 2-Methoxy-6-acetylnaphthalene | scirp.org |

| Acylation | Methyl ester of a 2-methoxynaphthalene derivative | AcCl, AlCl₃ | 1-Acetyl derivative | rsc.org |

| Alkylation | 6-Methoxynaphthalen-2-ol | t-butanol, TFA, DCM | 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol and 3-tert-butyl-6-methoxynaphthalen-2-ol | arkat-usa.org |

Nucleophilic Transformations Involving the Hydroxyl Group of this compound

The hydroxyl group of this compound is a key site for nucleophilic reactions, allowing for the synthesis of a wide array of derivatives through etherification and esterification.

Etherification: This reaction involves the conversion of the hydroxyl group into an ether (R-O-R'). This is commonly achieved by deprotonating the hydroxyl group with a base, followed by reaction with an alkyl halide (Williamson ether synthesis). In related systems, the hydroxyl group in morpholine (B109124) derivatives of methoxynaphthalene can undergo etherification. smolecule.com An interesting and unexpected etherification was observed during an attempted Friedel-Crafts alkylation of 6-methoxynaphthalen-2-ol with isobutylene (B52900) and a catalytic amount of triflic acid. arkat-usa.org Instead of C-alkylation, the reaction yielded 2-tert-butoxy-6-methoxynaphthalene, the product of O-alkylation of the hydroxyl group. arkat-usa.org Furthermore, various naphthols can react with propynols in the presence of acidic alumina (B75360) to form naphthopyrans, which involves the formation of an ether linkage in a cyclization reaction. clockss.org

Esterification: The hydroxyl group can be readily converted to an ester by reacting with a carboxylic acid (Fischer esterification), acid chloride, or acid anhydride. A study involving 4-methoxynaphthalen-1-ol demonstrated that after an initial Friedel-Crafts acylation, the resulting product undergoes acid-catalyzed esterification with various substituted benzoic acids to form the corresponding benzoylated products. researchtrend.net

| Reaction Type | Substrate | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Etherification (O-Alkylation) | 6-Methoxynaphthalen-2-ol | Isobutylene, catalytic triflic acid | 2-tert-butoxy-6-methoxynaphthalene | arkat-usa.org |

| Etherification (Cyclization) | Various naphthols | 1,1-bis(4-methoxyphenyl)prop-2-yn-1-ol, acidic alumina | Naphthopyran | clockss.org |

| Esterification | 1-(1-hydroxy-4-methoxynaphthalen-2-yl)ethan-1-one | Substituted benzoic acids, acid catalyst | Benzoylated esters | researchtrend.net |

The phenolic hydroxyl group and the naphthalene ring system can participate in oxidation-reduction reactions.

Oxidation: Phenolic compounds can be oxidized to quinones. For example, the structurally related 4-amino-2-methoxynaphthalen-1-ol (B13250931) can be oxidized to form quinone derivatives. The oxidation of a Grignard reagent derived from 6-bromo-2-methoxynaphthalene, followed by hydrolysis of the resulting boronic ester, is a high-yield method to introduce a hydroxyl group, effectively synthesizing 6-methoxy-2-naphthol. orgsyn.org This represents a synthetic pathway involving an oxidation step on an organometallic intermediate to form the hydroxyl moiety. In some cases, the methoxy group itself can be oxidized to a hydroxyl group.

Reduction: The hydroxyl group of a phenol (B47542) is generally not reducible under standard chemical conditions. However, the aromatic ring system can be reduced. Information specifically on the reduction of the hydroxyl moiety of this compound is not prevalent in the literature, as this group is already in a reduced state.

Rearrangement Reactions and Pericyclic Processes Involving the Naphthalene Scaffold

The aromatic system of this compound provides a platform for various pericyclic and rearrangement reactions, which are concerted processes involving a cyclic transition state. dspmuranchi.ac.inuomustansiriyah.edu.iq These reactions are fundamental in organic synthesis for creating complex molecular architectures with high stereospecificity.

One of the most prominent rearrangement reactions for derivatives of this compound is the Claisen rearrangement , a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org When the hydroxyl group of this compound is converted into an allyl ether, heating initiates the migration of the allyl group from the oxygen atom to a carbon atom of the naphthalene ring. begellhouse.com Specifically, the allyl ether of this compound would be expected to rearrange primarily to 1-allyl-4-methoxynaphthalen-2-ol. This transformation proceeds through a concerted, intramolecular mechanism involving a six-membered cyclic transition state. wikipedia.orgresearchgate.net

Computational and experimental studies on related allyl naphthyl ethers have provided significant insights into this process. For instance, the enantioselective aromatic Claisen rearrangement of allyl 2-naphthyl ethers has been achieved using chiral π–Cu(II) catalysts. rsc.org Density-functional-theory (DFT) calculations suggest these reactions proceed stepwise via tight-ion-pair intermediates, with the cleavage of the C–O bond being the rate-determining step. rsc.org

In some cases, the initial Claisen rearrangement can be followed by a Cope rearrangement . For cycloalkenyl naphthyl ethers, a combined Claisen and Cope rearrangement can lead to the formation of 4-substituted naphthol derivatives. mdpi.com This tandem process highlights the versatility of pericyclic reactions in modifying the naphthalene scaffold.

The table below summarizes key aspects of rearrangement reactions applicable to derivatives of this compound.

| Reaction Type | Substrate Derivative | Expected Product | Key Features |

| Claisen Rearrangement | Allyl ether of this compound | 1-Allyl-4-methoxynaphthalen-2-ol | researchgate.netresearchgate.net-Sigmatropic shift; proceeds via a cyclic transition state; can be catalyzed by Lewis acids or transition metals. wikipedia.orgrsc.org |

| Tandem Claisen-Cope Rearrangement | Cycloalkenyl ether of this compound | C4-substituted derivatives | A sequence of pericyclic reactions leading to migration at a more distant position. mdpi.com |

These rearrangements are powerful tools for the regioselective introduction of carbon substituents onto the naphthalene ring, starting from the readily available hydroxyl functionality of this compound.

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

To participate in metal-catalyzed cross-coupling reactions, the hydroxyl group of this compound is typically converted into a better leaving group, such as a triflate (OTf) or a halide. This modification allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-, nickel-, or copper-catalyzed processes.

Suzuki-Miyaura Coupling: The triflate derivative of this compound, 4-methoxy-2-naphthyl trifluoromethanesulfonate, is an excellent substrate for Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples the naphthyl triflate with an organoboron compound (e.g., an arylboronic acid) to form a biaryl structure. organic-chemistry.org The reaction generally proceeds with a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The choice of ligand is crucial for achieving high yields and can influence the reaction rate and scope.

Heck Reaction: A halogenated derivative, such as 2-bromo-4-methoxynaphthalene, can undergo a Heck reaction. This palladium-catalyzed process couples the aryl halide with an alkene to form a substituted alkene. wikipedia.org For example, the reaction of a derivative like 2-bromo-6-methoxynaphthalene (B28277) with ethyl crotonate has been shown to produce ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate, demonstrating the feasibility of this transformation for derivatives of this compound. frontiersin.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling an aryl halide or triflate with an amine. organic-chemistry.org The triflate or halide derivative of this compound can be coupled with primary or secondary amines to yield the corresponding N-arylated products. umich.edu This reaction is highly valued for its broad substrate scope and functional group tolerance.

The table below provides an overview of important cross-coupling reactions for derivatives of this compound.

| Coupling Reaction | Substrate Derivative | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 4-Methoxy-2-naphthyl triflate/halide | Aryl/Alkyl boronic acid or ester | Pd(OAc)₂, Phosphine Ligand, Base | Biaryl or Alkyl-aryl |

| Heck | 2-Bromo-4-methoxynaphthalene | Alkene | Pd(OAc)₂, Phosphine Ligand, Base | Substituted Alkene |

| Buchwald-Hartwig | 4-Methoxy-2-naphthyl triflate/halide | Primary/Secondary Amine | Pd Catalyst, Phosphine Ligand, Base | Aryl Amine |

| Iron-Catalyzed Oxidative Coupling | This compound | Itself (homo-coupling) | Fe(ClO₄)₂, Chiral Diamine Ligand | BINOL derivative |

These metal-catalyzed reactions significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide range of complex molecules.

Detailed Mechanistic Investigations and Kinetic Studies for this compound Transformations

Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Electrophilic Aromatic Substitution: The methoxy and hydroxyl groups of this compound are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. Kinetic studies on the nitration of substituted naphthalenes show that the reaction rates are highly dependent on the nature and position of the activating groups. rsc.org The general mechanism involves the attack of an electrophile on the electron-rich naphthalene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. dalalinstitute.com Subsequent deprotonation restores the aromaticity. For this compound, electrophilic attack is expected to occur preferentially at the C1 or C3 positions, ortho to the activating groups. However, steric hindrance can influence the regioselectivity. stackexchange.com

Mechanism of Metal-Catalyzed Cross-Coupling: The catalytic cycles of reactions like the Suzuki-Miyaura and Heck couplings have been extensively studied.

The Suzuki-Miyaura mechanism generally involves: (1) oxidative addition of the naphthyl triflate/halide to a Pd(0) complex, (2) transmetalation of the organic group from the boron atom to the palladium center (requiring base activation), and (3) reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. organic-chemistry.org

The Heck reaction mechanism typically proceeds via: (1) oxidative addition of the aryl halide to Pd(0), (2) migratory insertion of the alkene into the Pd-C bond, (3) β-hydride elimination to form the product and a palladium-hydride species, and (4) reductive elimination of H-X with a base to regenerate the Pd(0) catalyst. wikipedia.org Mechanistic variants, such as cationic pathways, can operate depending on the specific conditions and substrates. wikipedia.org

Mechanism of Rearrangement Reactions: As mentioned, DFT calculations have shed light on the Claisen rearrangement of naphthyl ethers. These studies support a mechanism involving a highly ordered, cyclic transition state. researchgate.netrsc.org The reaction is concerted, meaning bond breaking and bond formation occur simultaneously. wikipedia.org Kinetic studies show that these reactions are typically first-order, consistent with an intramolecular process.

The following table summarizes key mechanistic and kinetic features of transformations involving this compound.

| Transformation | Mechanistic Steps | Kinetic Profile |

| Electrophilic Aromatic Substitution | Formation of σ-complex, followed by deprotonation. | Second-order kinetics; rate depends on electrophile and substrate concentration. dalalinstitute.com |

| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination. | Rate is influenced by the nature of the ligand, base, and leaving group. |

| Claisen Rearrangement | Concerted researchgate.netresearchgate.net-sigmatropic shift via a cyclic transition state. | First-order kinetics; intramolecular process. wikipedia.org |

These mechanistic and kinetic investigations provide a fundamental understanding of the reactivity of this compound and its derivatives, enabling the rational design of synthetic strategies.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 4 Methoxynaphthalen 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity of molecules in solution. For complex aromatic structures like naphthalenic compounds, one-dimensional (1D) spectra can be crowded, necessitating the use of two-dimensional (2D) techniques for unambiguous signal assignment.

Two-dimensional NMR experiments provide correlation data that reveal how different atoms are connected within a molecule, either through chemical bonds or through space. youtube.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. youtube.comprinceton.edu In 4-Methoxynaphthalen-2-ol, COSY would reveal the correlations between adjacent protons on the naphthalene (B1677914) ring system, helping to trace the connectivity of the aromatic framework.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (a one-bond correlation). columbia.edu It is highly sensitive and allows for the direct assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, HMBC reveals correlations between protons and carbons over two or three bonds. columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and for piecing together different molecular fragments. e-bookshelf.de For instance, the proton of the hydroxyl group would show an HMBC correlation to the C2 and C1 carbons, while the methoxy (B1213986) protons would correlate to the C4 carbon and the methoxy carbon itself.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and the conformation of flexible parts of a molecule, such as the spatial relationship between substituents and adjacent ring protons. e-bookshelf.de

While a full 2D NMR analysis for the parent this compound is not detailed in the available literature, the application of these techniques is standard for its derivatives. For example, in the structural elucidation of complex piperazine (B1678402) derivatives, COSY, HSQC, HMBC, and NOESY were all employed to confirm the final, unexpected structure.

Table 1: Illustrative 2D NMR Correlations for the Structural Assignment of a Naphthalene Derivative This table demonstrates how different 2D NMR techniques are used to build a picture of molecular connectivity.

| Technique | Correlation Type | Information Gained | Example Application |

| COSY | ¹H-¹H (2-3 bonds) | Identifies adjacent protons. | Tracing proton networks in the aromatic rings. youtube.com |

| HSQC | ¹H-¹³C (1 bond) | Connects protons to their directly attached carbons. columbia.edu | Assigning specific signals to each C-H group. columbia.edu |

| HMBC | ¹H-¹³C (2-3 bonds) | Connects protons to more distant carbons, including quaternary carbons. columbia.edu | Linking the methoxy group to the naphthalene core. |

| NOESY | ¹H-¹H (through space) | Identifies protons that are physically close. | Determining the spatial orientation of substituents relative to the rings. |

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceuticals. Solid-State NMR (SSNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphs. blogspot.com Unlike in solution, molecules in a solid are in fixed orientations, leading to anisotropic interactions that broaden NMR signals. scispace.com

Techniques like Magic-Angle Spinning (MAS) are employed to average these interactions and produce high-resolution spectra. nih.gov Different polymorphs will have distinct molecular packing and conformations, resulting in measurable differences in their SSNMR spectra, particularly in the ¹³C chemical shifts. blogspot.comresearchgate.net By analyzing the number and position of peaks, one can identify the presence of a single polymorph or a mixture. blogspot.com While specific SSNMR studies on this compound polymorphs were not found, the methodology is well-established for this type of analysis in organic solids. scispace.comresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The two methods are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that cause a change in molecular polarizability. psu.edu This complementarity provides a more complete vibrational characterization of a material. spectroscopyonline.comkurouskilab.com

For this compound, these techniques are essential for confirming the presence of key functional groups. Intermolecular interactions, most notably hydrogen bonding from the hydroxyl group, can be inferred from shifts in vibrational frequencies, particularly the broad O-H stretching band in the IR spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Active In | Notes |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR (strong), Raman (weak) | Position and broadness are sensitive to hydrogen bonding. |

| Aromatic Ring | C-H Stretch | 3000-3100 | IR (variable), Raman (strong) | |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2960 | IR (strong), Raman (strong) | |

| Aromatic Ring | C=C Stretch | 1450-1650 | IR (variable), Raman (strong) | Characteristic pattern for the naphthalene skeleton. |

| Ether (Ar-O-CH₃) | C-O Stretch | 1200-1275 (asymmetric) | IR (strong), Raman (variable) | |

| Phenol (B47542) (Ar-O-H) | C-O Stretch | 1180-1260 | IR (strong), Raman (variable) |

Note: Data are typical ranges and can be influenced by the specific molecular environment.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a compound. scispace.com It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 atomic mass units), which allows for the calculation of a unique molecular formula. For this compound (C₁₁H₁₀O₂), the calculated exact mass is 174.0681 g/mol . HRMS would confirm this value, distinguishing it from other compounds with the same nominal mass.

In studies of related naphthalene derivatives, HRMS has been used to confirm expected molecular ions. For instance, in the analysis of a naphthoxazole derivative, an HRMS peak at m/z = 216.0661 [M+H]⁺ corresponded precisely to the calculated value for its molecular formula, C₁₂H₁₀NO₃. mdpi.com Similarly, HRMS was used to confirm the structures of imidazole-containing spirocycles derived from 6-methoxynaphthalen-2-ol. chemrxiv.org In addition to the parent ion, the fragmentation pattern produced by tandem mass spectrometry (MS/MS) provides data on the molecule's substructure, aiding in the confirmation of its identity.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While a crystal structure for this compound itself was not found, the technique has been applied to its derivatives, illustrating its definitive characterization capabilities. For example, a complex benzo[f]chromene derivative synthesized from 7-methoxynaphthalen-2-ol was characterized by X-ray diffraction. mdpi.comdntb.gov.ua The analysis provided absolute confirmation of the molecular structure and detailed crystallographic parameters. mdpi.com

Table 3: Crystallographic Data for 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, a Derivative of 7-methoxynaphthalen-2-ol. mdpi.com This table showcases the detailed structural information obtainable from an X-ray crystallography experiment.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7171 (4) |

| b (Å) | 10.9509 (5) |

| c (Å) | 19.5853 (9) |

| α (°) | 78.249 (2) |

| β (°) | 89.000 (2) |

| γ (°) | 70.054 (2) |

| Volume (ų) | 1717.88 (14) |

| Z (molecules/unit cell) | 4 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transition Analysis and Optical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, investigates the electronic transitions within a molecule. For aromatic systems like this compound, UV-Vis spectra are characterized by absorptions arising from π→π* transitions within the naphthalene ring system. The position and intensity of these absorption bands are sensitive to the substitution pattern and the solvent environment. scirp.org

Fluorescence spectroscopy measures the light emitted from a molecule as it relaxes from an excited electronic state. Many naphthalene derivatives are known to be fluorescent. Studies on spirocycles derived from 6-methoxynaphthalen-2-ol showed them to be intensely emissive in the near-UV to blue-purple region of the spectrum. chemrxiv.org Similarly, certain benzo[g]coumarin derivatives exhibit high fluorescence quantum yields (ΦF up to 0.96) and significant Stokes shifts, which is the difference between the absorption and emission maxima. These optical properties are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or fluorescent probes.

Table 4: Example of Photophysical Data for a Fluorescent Naphthalene Derivative.

| Compound Derivative | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| Benzo[g]coumarin (VII) | Not specified | Not specified | 52 | 0.60 |

| Benzo[g]coumarin (VIII) | Not specified | Not specified | 91 | 0.65 |

| Benzo[g]coumarin (IX) | Not specified | Not specified | 74 | 0.78 |

| Benzo[g]coumarin (XI) | Not specified | Not specified | 50 | 0.84 |

Advanced Hyphenated Analytical Techniques for Mixture Analysis and Trace Characterization

The analysis of this compound and its derivatives, particularly within complex mixtures or at trace concentrations, necessitates the use of advanced analytical methods that couple powerful separation techniques with highly sensitive detection systems. ijpsr.com These "hyphenated techniques" are indispensable for achieving the selectivity and sensitivity required for unambiguous identification and quantification in challenging matrices such as environmental, biological, or industrial samples. nih.govsaspublishers.com The most prominent and effective of these methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. jeol.com It combines the high-resolution separation capability of gas chromatography with the definitive identification power of mass spectrometry. scispace.com For compounds like naphthalene and its less polar derivatives, GC-MS is a well-established method. sciex.com

Research Findings: The applicability of GC-MS to this compound requires consideration of its polarity. The presence of a hydroxyl group decreases its volatility, which may necessitate a derivatization step (e.g., silylation) to convert it into a more volatile species suitable for GC analysis. Once introduced into the GC system, the sample components are separated based on their boiling points and interaction with the capillary column. jeol.com The separated components then enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural elucidation and confirmation against spectral libraries. jeol.com For trace analysis in complex matrices like soil or wastewater, techniques such as purge-and-trap or solid-phase microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analytes, thereby enhancing detection limits. researchgate.netthermofisher.com The use of portable GC-MS systems has also enabled rapid, on-site analysis for environmental monitoring and forensic applications. researchgate.netspectroscopyonline.com

Table 1: Representative GC-MS Parameters for Analysis of Naphthalene Derivatives This table presents typical parameters and is not specific to a single published study.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | Separates individual compounds from the mixture. |

| Carrier Gas | Helium or Hydrogen, constant flow mode | Transports the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial temp 60-80°C, ramped to 280-300°C | Controls the separation by eluting compounds based on boiling point. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum for identification. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates ions based on their mass-to-charge ratio (m/z). |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for trace quantification) | Determines whether all ions or only specific ions are monitored. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For polar, thermally labile, or non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique. sciex.comresearchgate.net This makes it particularly well-suited for the direct analysis of this compound and its polar metabolites without the need for derivatization. The combination of high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, allowing for quantification in the microgram-per-liter (µg/L) range or lower. nih.gov

Research Findings: LC-MS/MS methods have been successfully developed for the quantification of various naphthalene derivatives in complex matrices like contaminated groundwater and urine. nih.govnih.gov These methods typically employ reversed-phase chromatography to separate the analytes from matrix components. nih.gov Electrospray ionization (ESI) is a common interface that allows for the gentle ionization of polar molecules directly from the liquid phase into the gas phase for MS analysis. nih.gov In tandem MS, a specific precursor ion corresponding to the analyte of interest is selected, fragmented via collision-induced dissociation, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and improves detection limits. nih.gov Studies have shown that chromatographic separation is crucial to mitigate matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte. researchgate.netnih.gov

Table 2: Published LC-MS/MS Parameters for Naphthalene Metabolite Analysis Data compiled from studies on urinary naphthalene metabolites, demonstrating typical conditions applicable to related compounds. nih.govresearchgate.net

| Parameter | Setting |

|---|---|

| LC Column | Kinetex XB-C18 (2.1 x 150mm, 2.6µm) nih.gov |

| Mobile Phase A | 0.1% Acetic Acid in Water nih.gov |

| Mobile Phase B | 0.1% Acetic Acid in 50% Acetonitrile/Water nih.gov |

| Flow Rate | 0.210 mL/min nih.gov |

| Gradient | Multi-step gradient from 10% to 100% B nih.gov |

| Ionization Mode | Negative Ion Electrospray (ESI-) nih.gov |

| Mass Spectrometry | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Example Transition (1-Naphthol) | Precursor Ion [M-H]⁻: m/z 143; Product Ion: m/z 115 researchgate.net |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful hyphenated technique that combines the high separation efficiency of capillary electrophoresis with the sensitivity and specificity of mass spectrometry. asiapharmaceutics.info CE is particularly advantageous for the analysis of polar and charged molecules, and it excels at separating isomers that may be difficult to resolve by LC. nih.govtofwerk.com This capability is highly relevant for the analysis of this compound, as it would allow for its clear separation from other positional isomers of methoxynaphthalenol.

Research Findings: CE-MS is recognized for its extremely low sample and solvent consumption, making it a "green" analytical technique. nih.gov The technique separates ions based on their electrophoretic mobility in a capillary filled with a background electrolyte (BGE) under a high voltage field. nih.gov Recent advances in CE-MS interfaces, such as sheathless and sheath-flow designs, have improved robustness and sensitivity, making the technique more accessible for applications in metabolomics and pharmaceutical analysis. asiapharmaceutics.infonih.gov For the analysis of naphthalene derivatives, CE-MS could provide complementary information to LC-MS, especially in resolving complex mixtures of metabolites or isomers. nih.gov The choice of the BGE is critical and is selected to optimize the separation and ensure compatibility with the MS ionization source. nih.gov

Table 3: Representative CE-MS Parameters for Metabolite Analysis This table presents typical parameters and is not specific to a single published study.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Capillary | Uncoated Fused-Silica (e.g., 50 µm ID x 50-100 cm length) | Provides the channel for electrophoretic separation. |

| Background Electrolyte (BGE) | Volatile buffer (e.g., 10-50 mM Ammonium Acetate or Formate, pH adjusted) | Conducts current and controls the separation chemistry (e.g., pH, ionic strength). |

| Separation Voltage | 20 - 30 kV | Drives the electrophoretic separation of analytes. |

| Injection Mode | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces a small plug of the sample into the capillary. |

| CE-MS Interface | Sheath-Flow or Sheathless Electrospray Ionization (ESI) | Couples the capillary outlet to the MS inlet, enabling ionization. |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | Provides high-resolution mass analysis for identification. |

Computational and Theoretical Chemistry Studies of 4 Methoxynaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

No specific studies utilizing quantum chemical calculations to determine the electronic structure or analyze the molecular orbitals (such as HOMO and LUMO) of 4-Methoxynaphthalen-2-ol were found.

Density Functional Theory (DFT) Applications for Reactivity Prediction

There are no available DFT studies that predict the reactivity of this compound through the calculation of global or local reactivity descriptors. For comparison, a study on a Schiff base derived from a related isomer, 4-methoxynaphthalene-1-carbaldehyde, utilized DFT calculations at the M062X/6-311+g(d) level of theory to compute reactivity descriptors and compare the calculated molecular structure with crystallographic data researchgate.net. Such an approach would be applicable to this compound but has not been reported.

Ab Initio Methods for High-Accuracy Calculations

No publications detailing the use of high-accuracy ab initio methods for calculations on this compound are available.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

There is no literature available on molecular dynamics simulations being performed to analyze the conformational landscape or to study the interactions of this compound with various solvents. Conformational analysis has been conducted on related methoxyphenylimino-methyl-phenol compounds using semi-empirical methods, revealing non-planar conformations researchgate.net.

Prediction of Spectroscopic Properties and Validation against Experimental Data

Computational predictions of spectroscopic properties (e.g., NMR, IR, UV-Vis) for this compound and their validation against experimental data have not been reported. This methodology is common for related compounds, where DFT is often used to calculate theoretical spectra which are then compared with experimental results to confirm structural assignments researchgate.net.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

No computational studies have been published that elucidate reaction mechanisms or model transition states involving this compound.

Applications of 4 Methoxynaphthalen 2 Ol As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Polycyclic Aromatic Compounds and Heterocycles

The structural framework of 4-Methoxynaphthalen-2-ol, particularly its electron-rich nature and reactive hydroxyl group, makes it an attractive starting material for the construction of larger, more complex molecular architectures. While direct examples detailing the use of this compound are specific to proprietary research, its close analog, 2-naphthol (B1666908), is widely used in reactions that are applicable to this compound for creating diverse polycyclic aromatic hydrocarbons (PAHs) and heterocyclic systems. fardapaper.ir

Polycyclic Aromatic Hydrocarbons (PAHs): The synthesis of complex PAHs often involves annulation strategies where additional rings are fused onto a starting aromatic core. nih.gov The naphthalene (B1677914) unit of this compound can serve as a diene or dienophile in cycloaddition reactions, or undergo electrophilic cyclization pathways to build larger fused systems. nih.govrsc.org For instance, methods like the Phenyl-Addition/Dehydrocyclization (PAC) pathway, which operates at high temperatures, and various metal-mediated cycloadditions are employed to expand simple aromatic precursors into complex PAHs. nih.gov The functional groups on this compound can be used to tether dienophiles for intramolecular Diels-Alder reactions, leading to highly complex and defined polycyclic structures.

Heterocycles: Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are of immense importance in pharmaceuticals and materials science. fardapaper.irnih.gov 2-Naphthol is a common building block in multicomponent reactions (MCRs), which allow for the rapid assembly of complex heterocyclic scaffolds in a single step. fardapaper.irdntb.gov.ua Given its structural similarity, this compound can be expected to participate in similar transformations. The hydroxyl group can act as a nucleophile to form oxygen-containing heterocycles like naphthofurans and chromenes, while the activated C1 position can participate in reactions to form a variety of other fused systems. fardapaper.ir

A summary of representative heterocyclic scaffolds synthesized from 2-naphthol, a close structural analog of this compound, is presented below.

| Heterocyclic Class | Synthetic Strategy | Key Reactants with Naphthol Analog |

| Xanthenes | Three-component condensation | Aldehydes, Dimedone |

| Chromenes | Three-component reaction | Aldehydes, Phenyl acetylene |

| Naphthopyrans | MCRs | Various aldehydes and active methylene (B1212753) compounds |

| Oxazines | MCRs | Formaldehyde, Primary amines |

These examples highlight the potential of the naphthol scaffold in generating molecular diversity, a potential readily extendable to this compound. fardapaper.ir

Role in the Development of Advanced Materials (e.g., optoelectronic, polymeric, non-biological)

The unique photophysical properties of the naphthalene core—strong fluorescence, photostability, and electroactivity—make its derivatives prime candidates for the development of advanced non-biological materials. nih.gov These materials are finding applications in a new generation of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comdntb.gov.ua

The incorporation of naphthalene-based units into polymer backbones can impart desirable thermal, mechanical, and optoelectronic properties. For example, polyimides containing naphthyl groups have been synthesized and investigated for their hole-transporting capabilities in electroluminescent devices. researchgate.net The rigid and planar structure of the naphthalene moiety can enhance polymer stability and influence charge transport. Derivatives of this compound could be used to synthesize polyesters, polyethers, or polycarbonates by reacting its hydroxyl group. The methoxy (B1213986) group can be used to tune the electronic properties and solubility of the resulting polymers.

In the field of optoelectronics, naphthalene derivatives have been utilized as fluorescent dopants in OLEDs and as photosensitive coloring materials. nih.gov The inherent fluorescence of the naphthalene ring system is a key feature. By modifying the core, for instance by creating distyrylnaphthalene derivatives, the emission properties can be tuned for specific applications. nih.gov The 4-methoxy and 2-hydroxyl groups on the target compound offer handles for such modifications, allowing for the synthesis of novel chromophores with tailored absorption and emission spectra for use in advanced materials. mdpi.com

Strategies for Scaffold Diversification and Library Synthesis from this compound

Combinatorial chemistry aims to rapidly generate large collections, or libraries, of diverse compounds for screening in drug discovery and materials science. nih.gov The this compound scaffold is an excellent starting point for creating such libraries due to its multiple points for chemical modification.

Scaffold Diversification: Diversity-oriented synthesis (DOS) is a strategy used to create structurally complex and diverse small molecules from a common starting material. rsc.org One powerful approach that could be applied to this compound is a two-phase diversification strategy involving C-H functionalization followed by ring expansion. nih.gov This would allow for the creation of novel polycyclic scaffolds with medium-sized rings, exploring underrepresented areas of chemical space. nih.gov The hydroxyl and methoxy groups can direct these functionalizations and participate in subsequent rearrangement or expansion reactions.

Library Synthesis: The generation of compound libraries can be achieved through parallel synthesis or split-pool synthesis on a solid support. nih.gov this compound can be anchored to a solid support via its hydroxyl group, allowing for a series of reactions to be performed on the naphthalene core. For example, electrophilic aromatic substitution reactions could introduce a variety of substituents at the activated positions of the ring. Subsequently, the methoxy group could be demethylated and the resulting hydroxyl group could be further functionalized. This approach allows for the systematic creation of a large number of distinct naphthalene derivatives in a high-throughput manner.

A successful example of using a naphthalene-based building block in dynamic combinatorial library (DCL) synthesis involved the creation of a nih.govcatenane from 1,5-dihydroxynaphthalene. nih.gov This demonstrates that the naphthalene scaffold is amenable to the reversible bond-forming reactions used in dynamic combinatorial chemistry, a technique that allows for the thermodynamic self-assembly of complex molecular architectures. nih.gov

Design and Synthesis of Chemically Active Derivatives for Probe Development (non-clinical)

Fluorescent probes are indispensable tools in chemical biology for visualizing and detecting specific analytes in complex environments. nih.gov Naphthalene and its derivatives are excellent fluorophores due to their rigid, conjugated structure, which leads to high quantum yields and excellent photostability. nih.gov The this compound core is a promising platform for designing novel chemical probes.

The design of a fluorescent probe typically involves three components: a fluorophore (the signaling unit), a recognition site (the binding unit for the analyte), and a linker. The fluorescence of the probe is modulated by its interaction with the target analyte, often through mechanisms like Photoinduced Electron Transfer (PET).

A key finding has demonstrated that the introduction of a methoxy group at the 4-position of a naphthalimide-based PET fluorescent probe significantly enhances its detection sensitivity. researchgate.netmdpi.com In a study comparing a 4-methoxy-substituted naphthalimide probe (BPNM) with its unsubstituted counterpart (BPN) for the detection of Zn²⁺ ions, the following improvements were observed:

| Property | Unsubstituted Probe (BPN) | 4-Methoxy Probe (BPNM) | Enhancement Factor |

| Molar Extinction Coefficient (ε) | 1.39 × 10⁴ M⁻¹cm⁻¹ | 1.83 × 10⁴ M⁻¹cm⁻¹ | ~1.3 |

| Fluorescence Quantum Yield (Φf) | 0.22 | 0.38 | ~1.7 |

| Brightness (ε × Φf) | 3058 | 6954 | ~2.3 |

| Detection Limit for Zn²⁺ | Lower Sensitivity | Higher Sensitivity | - |

The electron-donating methoxy group helps to create an electronic push-pull system within the fluorophore. researchgate.netmdpi.com This leads to a bathochromic (red) shift in the absorption and emission spectra, an increased molar extinction coefficient, and a higher fluorescence quantum yield. researchgate.netmdpi.com Consequently, the 4-methoxy-substituted probe exhibits a lower detection limit and a more pronounced "off-on" fluorescence signal change upon binding the analyte, making it more sensitive and easier to use for imaging. mdpi.com

This principle can be broadly applied to derivatives of this compound. The scaffold can be functionalized to incorporate various recognition moieties for detecting a wide range of analytes, from metal ions to specific biomolecules, creating a new class of highly sensitive, non-clinical chemical probes. researchgate.net

Future Directions and Emerging Research Avenues for 4 Methoxynaphthalen 2 Ol Chemistry

Exploration of Novel and Sustainable Catalytic Systems for 4-Methoxynaphthalen-2-ol Transformations

Future research will likely prioritize the development of green and efficient catalytic systems for the transformation of this compound. The focus will be on moving away from stoichiometric reagents towards recyclable, heterogenous catalysts that offer high selectivity and yield under mild conditions. Drawing parallels from research on similar compounds like 2-methoxynaphthalene (B124790), several catalytic strategies could be adapted. researchgate.net

One promising area is the use of mesoporous solid acid catalysts, such as sulfated zirconia or modified molecular sieves like Al-MCM-41. researchgate.net These materials offer a high surface area and tunable acidity (both Lewis and Brønsted sites), which could be optimized for reactions such as acylation, alkylation, or etherification at specific positions on the naphthalene (B1677914) ring. For instance, the selective acylation of the aromatic core is a crucial transformation for the synthesis of pharmaceutical intermediates. researchgate.net The use of catalysts like SO₄²⁻/Al-MCM-41 has shown higher conversion and selectivity for related reactions compared to traditional catalysts. researchgate.net

Furthermore, the principles of sustainable chemistry encourage the use of bifunctional and recyclable nanocatalysts. nih.gov For example, hafnium-based polymeric nanocatalysts have demonstrated high efficiency in the conversion of biomass-derived ketones through transfer hydrogenation and dehydration reactions. nih.gov Applying a similar concept, a bifunctional catalyst possessing both acidic and metallic sites could be designed for one-pot cascade reactions starting from this compound, thereby reducing waste and improving process efficiency. nih.gov

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Catalyst Type | Potential Transformation | Advantages |

|---|---|---|---|

| Mesoporous Molecular Sieves | Solid Acid (e.g., SO₄²⁻/Al-MCM-41, H-ZSM-5) | Friedel-Crafts Acylation/Alkylation | High surface area, tunable acidity, recyclability, shape selectivity. researchgate.net |

| Heteropoly Acids | Solid Acid | Etherification, Esterification | High proton mobility, mild reaction conditions, low environmental impact. |

| Bifunctional Nanocatalysts | Metal-Acid (e.g., Hf-based polymers) | Cascade Reactions (e.g., Hydrogenation-Dehydration) | One-pot synthesis, improved efficiency, recyclability. nih.gov |

Integration of this compound into Supramolecular Chemistry and Self-Assembly Studies

The molecular structure of this compound, featuring a planar naphthalene core, a hydrogen-bond-donating hydroxyl group (-OH), and a hydrogen-bond-accepting methoxy (B1213986) group (-OCH₃), makes it an excellent candidate for studies in supramolecular chemistry. These functional groups can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces, which govern the self-assembly of molecules into ordered, higher-level structures.

Future research could explore the design of liquid crystals, gels, or crystalline co-polymers where this compound serves as a fundamental building block. The directionality of hydrogen bonds from the hydroxyl group, coupled with the stacking potential of the naphthalene rings, could be exploited to create well-defined one-, two-, or three-dimensional networks. The interplay between these interactions could be fine-tuned by introducing other functional groups or by co-crystallization with other molecules to create materials with specific topologies and properties.

Development of Advanced Analytical Methods for Detection and Quantification in Environmental or Industrial Matrices

As the use of naphthalenic compounds expands, the need for sensitive and selective analytical methods for their detection in complex matrices becomes critical. vliz.be Future work should focus on developing robust protocols for quantifying this compound in environmental samples (e.g., water, soil) and industrial process streams.

High-Performance Liquid Chromatography (HPLC) coupled with highly sensitive detectors, such as fluorescence or mass spectrometry (MS), is a promising approach. nih.gov Naphthalene derivatives often exhibit native fluorescence, which can be exploited for highly selective detection at trace levels. nih.gov Method development would involve optimizing the stationary and mobile phases for efficient separation from potential interferents. For complex matrices, a sample preparation step using Solid-Phase Extraction (SPE) would be crucial to pre-concentrate the analyte and remove interfering substances. nih.gov

Another powerful technique is Gas Chromatography-Mass Spectrometry (GC-MS). env.go.jp For a semi-volatile compound like this compound, GC-MS offers excellent separation and definitive identification based on mass fragmentation patterns. env.go.jp To enhance volatility for GC analysis, derivatization of the hydroxyl group might be necessary. env.go.jp

Table 2: Prospective Analytical Methods for this compound

| Technique | Detector | Sample Preparation | Key Advantages |

|---|---|---|---|

| HPLC | Fluorescence, Diode Array (DAD), Mass Spectrometry (MS) | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction | High sensitivity and selectivity, suitable for non-volatile compounds. nih.gov |

| GC-MS | Mass Spectrometry | Solvent Extraction, Derivatization (optional) | Excellent separation efficiency, structural confirmation via mass spectra. env.go.jp |

| Capillary Electrophoresis (CE) | UV-Vis, Laser-Induced Fluorescence (LIF) | Direct injection, SPE | Low sample consumption, high separation efficiency. |

Synergistic Approaches Combining Advanced Computational and Experimental Research on this compound

The integration of computational chemistry with experimental studies offers a powerful synergistic approach to understanding and predicting the behavior of this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and reactivity. researchgate.net Such theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic transformations. researchgate.net

For example, computational modeling can be used to screen potential catalysts for a specific reaction, predicting transition state energies and reaction pathways. researchgate.net This theoretical insight can significantly reduce the number of experiments needed, saving time and resources. The theoretical results, such as predicted spectroscopic signatures (IR, NMR, UV-Vis), can then be validated against experimental data. researchgate.net This iterative cycle of prediction and verification accelerates the discovery of new reactions and properties.

Table 3: Workflow for Synergistic Computational and Experimental Research

| Step | Computational Method | Experimental Technique | Objective |

|---|---|---|---|

| 1. Structural & Electronic Analysis | DFT, Molecular Mechanics | X-ray Crystallography, NMR, UV-Vis Spectroscopy | Determine ground-state geometry, electronic properties, and validate computational models. researchgate.net |

| 2. Reactivity Prediction | Fukui Function Analysis, Transition State Theory | Kinetic Studies, Product Analysis (GC-MS, HPLC) | Identify reactive sites and predict reaction outcomes; validate kinetic models. |

| 3. Catalyst Screening | Molecular Docking, QM/MM | High-Throughput Catalyst Testing | Predict catalyst-substrate interactions and identify promising candidates for synthesis and testing. researchgate.net |

Potential for Derivatization in the Context of Smart Materials and Responsive Systems (non-biological)

The functional groups of this compound provide handles for derivatization, opening possibilities for its incorporation into "smart" materials that respond to external stimuli. These materials are designed to change their properties in response to changes in their environment, such as pH, light, temperature, or the presence of a specific chemical.

The hydroxyl group can be esterified or etherified to attach polymerizable units (e.g., acrylates) or stimuli-responsive moieties. For instance, incorporating the derivatized molecule into a polymer backbone could yield photochromic materials, where the naphthalene unit undergoes a reversible photochemical reaction upon irradiation with light of a specific wavelength. Another avenue is the development of chemo-sensors, where the derivatized naphthalene derivative exhibits a change in its fluorescence properties upon binding to a target analyte, such as a metal ion. Parallels can be drawn from the use of other functional organic molecules, like methoxyaniline derivatives, which serve as hole-transport materials in solar cells, indicating the potential for methoxy-substituted aromatics in optoelectronic applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Methoxynaphthalen-2-ol, and how do reaction conditions influence yield and purity?